![molecular formula C24H26FN5O2S B2987812 1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-66-2](/img/structure/B2987812.png)
1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with a variety of enzymes and receptors, suggesting that they may have multiple targets .
Mode of Action
Compounds with similar structures have been found to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds . This allows them to bind to different target receptors, which could potentially lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to inhibit parasitic growth , suggesting that they may affect pathways related to parasite metabolism or reproduction. Additionally, these compounds have been found to have anticancer activity , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on compounds with similar structures . These studies can provide insights into the potential bioavailability and druggability of these compounds .
Result of Action
Compounds with similar structures have been found to have cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death or inhibit cell growth.
Biochemical Analysis
Biochemical Properties
The compound is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . It has been suggested that it could interact with the PCAF bromodomain, a protein involved in gene expression and cellular differentiation .
Cellular Effects
The compound has shown potential anticancer activity against various human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its potential stability and the observed effects on cellular function, it is likely that it may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Given its potential anticancer activity, it is likely that it may exhibit threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
Given its potential interactions with various enzymes and receptors, it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its potential interactions with various biomolecules, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-14(2)12-29-22(32)19-9-8-17(21(31)26-15(3)4)11-20(19)30-23(29)27-28-24(30)33-13-16-6-5-7-18(25)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZDYOUSLBPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)
![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)
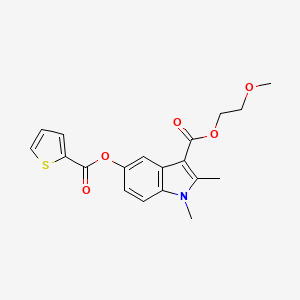
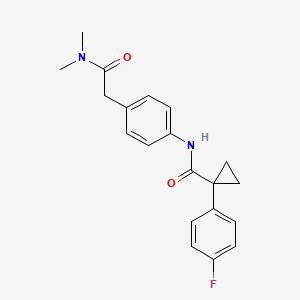
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)
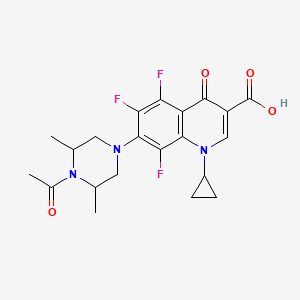
![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2987742.png)
![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)
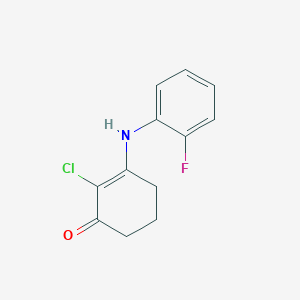
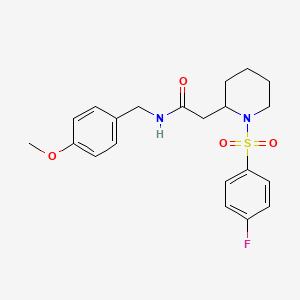
![3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2987747.png)
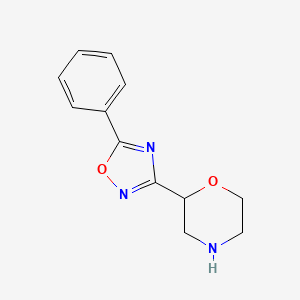
![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)
![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)
